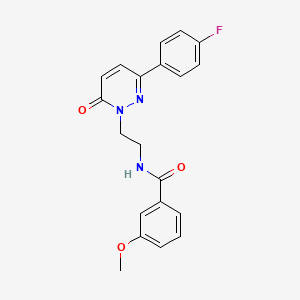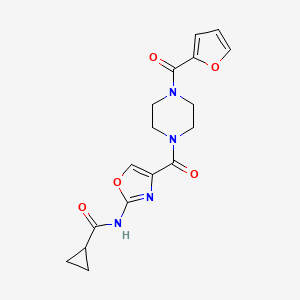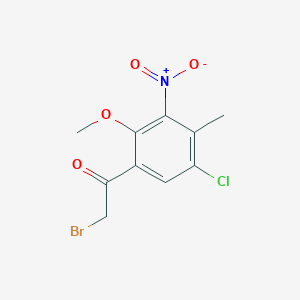
2-(2-Fluoro-phenyl)-3-phenyl-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(2-Fluoro-phenyl)-3-phenyl-thiazolidin-4-one is a derivative of thiazolidin-4-one, which is a heterocyclic compound containing a five-membered ring with sulfur and nitrogen atoms. This particular derivative is characterized by the presence of a fluorophenyl and a phenyl group attached to the thiazolidinone core. The compound is of interest due to its potential biological activities, which may include antimicrobial and anticancer properties, as suggested by studies on similar compounds .
Synthesis Analysis
The synthesis of thiazolidin-4-one derivatives often involves the condensation of various aromatic aldehydes with thioglycolic acid and amino acid esters or other nitrogen-containing compounds. For instance, one-pot synthesis methods have been reported for related compounds, which offer advantages in terms of yield and purity . The use of catalysts such as [bmIm]OH has been shown to facilitate the synthesis of benzylidene-substituted thiazolidin-4-one derivatives . Although the specific synthesis of 2-(2-Fluoro-phenyl)-3-phenyl-thiazolidin-4-one is not detailed in the provided papers, similar synthetic strategies could be applied.
Molecular Structure Analysis
The molecular structure of thiazolidin-4-one derivatives is characterized by the planarity of the thiazolidinone and thiadiazole rings, as observed in related compounds . Substituents on the phenyl rings can influence the overall molecular conformation, as seen in the near-perpendicular orientation of a fluorophenyl ring to the thiadiazole ring in a similar molecule . Intramolecular hydrogen bonding and π-π stacking interactions are common features that contribute to the stability of these compounds .
Chemical Reactions Analysis
Thiazolidin-4-one derivatives can undergo various chemical reactions, including further condensation reactions to form more complex heterocyclic systems . The presence of functional groups such as fluorine atoms can influence the reactivity and the outcome of these reactions due to their mesomeric effects . The reactivity of these compounds can also be exploited in biological systems, where they may interact with biomolecules and exhibit pharmacological effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidin-4-one derivatives are influenced by their molecular structure. The planarity of the core rings and the nature of the substituents affect the compound's crystallinity and intermolecular interactions . The presence of electronegative atoms like fluorine can impact the compound's dipole moment and its solubility in various solvents. These properties are crucial for the compound's biological activity, as they determine its ability to permeate cell membranes and interact with biological targets .
Relevant Case Studies
Several studies have evaluated the biological activities of thiazolidin-4-one derivatives. For example, compounds with a similar structure have been tested for their antimicrobial activities, showing moderate in vitro effects against tested microorganisms . Additionally, thiazolidin-4-one derivatives have been studied for their potential chemopreventive effects in models of carcinogenesis, where they have shown promising results in modulating biomarkers related to cancer prevention . These case studies highlight the therapeutic potential of thiazolidin-4-one derivatives, including the compound of interest.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
Several studies have synthesized thiazolidin-4-one derivatives and evaluated their antimicrobial and antifungal activities. These compounds exhibit a range of activities against different bacterial and fungal strains, demonstrating their potential as antimicrobial agents. For instance, compounds synthesized by Mistry et al. (2016) showed excellent to good antibacterial activity compared to reference drugs in in vitro antimicrobial testing carried out by the microdilution method (Mistry, Desai, & Desai, 2016). Similarly, Dinnimath et al. (2011) synthesized halogenated anilin-yl-substituted thiazolidin-4-one derivatives, which were screened for their antibacterial, antifungal, and antitubercular activities, further emphasizing the antimicrobial potential of these compounds (Dinnimath, Shashank, Hipparagi, & Gowda, 2011).
Anticancer Applications
The anticancer potential of thiazolidin-4-one derivatives has been explored, with studies reporting the synthesis of compounds exhibiting promising effects against various cancer cell lines. Bangade et al. (2021) applied a solid-phase reactive chromatography method for synthesizing benzimidazol-diphenyl-2-imino-thiazolidine-4-ols, which showed promising effects on human lung cancer (Bangade, Mali, & Meshram, 2021).
Antihyperglycemic Applications
Thiazolidin-4-one derivatives have also been investigated for their antihyperglycemic activity. Deshmukh et al. (2017) reported the synthesis and in vivo antihyperglycemic evaluation of 3-substituted phenyl-2-(4-(tetrazolo[1,5-a]quinolin-4-ylmethoxy)phenyl)thiazolidin-4-ones, indicating their potential as antihyperglycemic agents (Deshmukh, Bhosle, Khillare, Dhumal, Mishra, Srivastava, & Mane, 2017).
Propiedades
IUPAC Name |
2-(2-fluorophenyl)-3-phenyl-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNOS/c16-13-9-5-4-8-12(13)15-17(14(18)10-19-15)11-6-2-1-3-7-11/h1-9,15H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJMVHAQPBYXNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=CC=C2F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-3-phenyl-1,3-thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2'-(4-Ethoxyphenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2554170.png)
![3-(4-Bromophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2554171.png)
![tert-Butyl (7S)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2554175.png)


![3,4-diethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2554180.png)
![{2-[2-(3-Bromophenyl)benzimidazolyl]ethoxy}benzene](/img/structure/B2554183.png)
![1'-[(4-methoxyphenyl)acetyl]-4H-spiro[1,2,4-benzothiadiazine-3,4'-piperidine] 1,1-dioxide](/img/structure/B2554184.png)
![1-allyl-2-(p-tolyl)-1H-benzo[d]imidazole](/img/structure/B2554185.png)
![N-benzyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2554187.png)